structural characterization of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine
structural characterization of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine
An In-depth Technical Guide to the Structural Characterization of 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the . The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for confirming the identity, purity, and detailed structural features of this and similar novel chemical entities. By integrating data from multiple orthogonal analytical techniques, this guide emphasizes the causality behind experimental choices, ensuring a high degree of confidence in the final structural elucidation.
Introduction: The Rationale for Rigorous Characterization
The compound 4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a primary amine, an aminomethyl group, and a fluorophenyl substituent suggests potential for various intermolecular interactions, making it a candidate for drug discovery programs. Accurate and unambiguous structural characterization is a non-negotiable prerequisite for any further investigation, including biological screening, quantitative structure-activity relationship (QSAR) studies, and regulatory submission.
This guide will systematically detail the application of key analytical techniques to provide a complete structural dossier for the title compound.
Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation
The first step in characterizing a novel compound is to confirm its molecular weight and deduce its elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. The sample should be fully dissolved to ensure efficient ionization.
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Instrumentation: Utilize an ESI-TOF mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the intact molecular ion.
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Analysis Mode: Operate in positive ion mode. The two amine groups in the molecule are basic and will readily accept a proton to form a positively charged ion ([M+H]+).
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Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. The expected exact mass of the protonated molecule (C10H12FN4+) is 207.1040.
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Data Interpretation: The presence of a prominent peak at or very near m/z 207.1040 (typically within 5 ppm) provides strong evidence for the compound's elemental composition.
Expected Data Summary
| Parameter | Expected Value |
| Molecular Formula | C10H11FN4 |
| Molecular Weight | 206.22 g/mol |
| Ionization Mode | ESI (+) |
| Adduct | [M+H]+ |
| Exact Mass | 207.1040 |
Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of 1H, 13C, and 19F NMR experiments will be employed.
Logical Workflow for NMR Analysis
Caption: Workflow for comprehensive NMR-based structural elucidation.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent is critical; DMSO-d6 is often preferred for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (NH2).
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Experiments to Perform:
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1H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).
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13C NMR: Shows the number of different types of carbon atoms.
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DEPT-135: A spectral editing technique that distinguishes between CH, CH2, and CH3 groups.
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19F NMR: Confirms the presence of the fluorine atom and provides information about its environment.
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2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
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2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
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Predicted NMR Data and Interpretation
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (COSY, HSQC) |
| C5-NH2 | ~5.0-6.0 (broad s) | N/A | Correlates with nothing in COSY. |
| C4-CH2-NH2 | ~3.8-4.2 (s) | ~35-45 | HSQC: Correlates with CH2 carbon. |
| C4-CH2-NH2 | ~2.0-3.0 (broad s) | N/A | Correlates with nothing in COSY. |
| C3-H | ~7.5-7.8 (s) | ~135-145 | HSQC: Correlates with C3 carbon. |
| Fluorophenyl C-H | ~7.2-7.5 (m) | ~115-130 | COSY: Shows coupling between aromatic protons. HSQC: Correlates with aromatic CH carbons. |
| Fluorophenyl C-F | N/A | ~158-165 (d) | N/A |
| Pyrazole C3 | N/A | ~135-145 | N/A |
| Pyrazole C4 | N/A | ~100-110 | N/A |
| Pyrazole C5 | N/A | ~145-155 | N/A |
Note: Chemical shifts are estimates and can vary based on solvent and other experimental conditions. The fluorine atom will cause splitting in the signals of nearby carbon and proton atoms.
Probing Functional Groups: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm-1.
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Data Interpretation: The spectrum is analyzed for characteristic absorption bands.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Amines) | 3200-3500 | Two sharp to medium bands |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp, weak to medium |
| C-H Stretch (Aliphatic) | 2850-2960 | Sharp, medium |
| C=N, C=C Stretch (Ring) | 1500-1650 | Medium to strong |
| N-H Bend (Amine) | 1550-1650 | Medium, can overlap with ring stretches |
| C-F Stretch | 1000-1300 | Strong, sharp |
Definitive 3D Structure: Single-Crystal X-Ray Crystallography
While the combination of MS and NMR can provide the constitutional structure, only X-ray crystallography can definitively determine the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Workflow for Crystallographic Analysis
